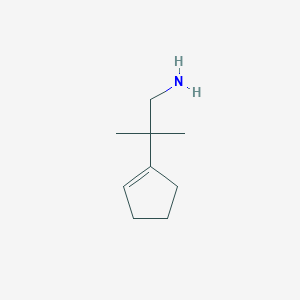

2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine

Descripción

Propiedades

IUPAC Name |

2-(cyclopenten-1-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-9(2,7-10)8-5-3-4-6-8/h5H,3-4,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLUUUNEMQAFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of molecular ions of N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides upon electron impact . Another approach includes the synthesis of 2-heterosubstituted cyclopent-2-en-1-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, reaction conditions, and purification techniques, can be applied to scale up the production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features may allow it to interact with biological targets effectively. Research indicates that derivatives of cyclopentene compounds often exhibit biological activity, including anti-inflammatory and analgesic effects. For instance, studies have shown that similar compounds can act as inhibitors of specific enzymes involved in disease pathways .

2. Neuraminidase Inhibition

Another significant application is in the development of neuraminidase inhibitors. Neuraminidase is an enzyme critical for the replication of influenza viruses. Compounds similar to this compound have been explored as potential antiviral agents due to their ability to inhibit this enzyme. The modification of cyclopentene structures has been linked to enhanced inhibitory activity against viral infections .

Organic Synthesis Applications

1. Synthetic Intermediates

In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its unique structure allows chemists to utilize it in various reactions, such as cycloadditions and functional group transformations, facilitating the synthesis of diverse chemical entities .

2. Catalytic Processes

The compound can also be employed in catalytic processes where cyclopentene derivatives are used as ligands or catalysts in asymmetric synthesis. This application is particularly valuable in producing chiral compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A study conducted on a series of cyclopentene derivatives revealed that modifications to the amine group significantly influenced their antiviral activity against influenza viruses. The findings suggested that this compound could be optimized to enhance its efficacy as a neuraminidase inhibitor, paving the way for new antiviral drug development .

Case Study 2: Synthesis of Chiral Compounds

In another research project focused on asymmetric synthesis, researchers utilized this compound as a starting material for synthesizing chiral amines. The study demonstrated that using this compound led to high yields and enantiomeric excess, showcasing its utility in producing pharmaceuticals with specific stereochemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Potential anti-inflammatory and analgesic effects | Similar compounds exhibit significant biological activity |

| Neuraminidase Inhibition | Inhibitory effects on influenza virus replication | Derivatives show promise as antiviral agents |

| Organic Synthesis | Intermediate for constructing complex molecules | Facilitates various chemical reactions |

| Catalytic Processes | Used as ligands or catalysts in asymmetric synthesis | High yields and enantiomeric excess achieved with chiral compounds |

Mecanismo De Acción

The mechanism of action of 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine involves its interaction with molecular targets and pathways. The compound can undergo intramolecular cyclization, forming stable intermediates that interact with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations: Cyclic vs. Aromatic Groups

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine ()

- Structure : Aromatic phenyl ring with electron-donating methoxy groups.

- Molecular Weight: ~195.27 g/mol (C₁₂H₁₉NO₂).

- Applications : Likely used in drug discovery for CNS targets due to structural similarity to neurotransmitter analogs.

Target Compound

- Structure: Non-aromatic cyclopentene ring with an unsaturated bond.

- Molecular Weight : ~153.23 g/mol (C₉H₁₅N).

- Properties : Increased hydrophobicity compared to aromatic analogs; unsaturated cyclopentene may participate in conjugation or cycloaddition reactions.

Halogenated Derivatives

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride ()

- Structure : Halogenated phenyl ring (Cl, F) with an amine hydrochloride salt.

- Molecular Weight : 247.14 g/mol (C₁₀H₁₄Cl₂FN).

- Properties : High polarity due to halogens and ionic form; improved stability for pharmaceutical formulations.

Target Compound

Comparison : Halogenation increases molecular weight and polar surface area, enhancing binding to halogen-bonding pockets in proteins. The target compound’s cyclopentene may instead engage in hydrophobic interactions .

Heterocyclic Amines

2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine Hydrochloride ()

- Structure : Imidazole ring (heterocyclic, aromatic) with an amine group.

- Molecular Weight : 175.66 g/mol (C₇H₁₄ClN₃).

- Properties : Basic imidazole nitrogen enables hydrogen bonding; pH-dependent solubility.

Target Compound

Piperidine and Piperazine Derivatives

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine ()

- Structure : Saturated piperidine ring with methyl substituents.

- Molecular Weight : 184.32 g/mol (C₁₁H₂₄N₂).

- Properties : Chair conformation reduces ring strain; enhanced stability for prolonged shelf life.

Target Compound

Comparison : Piperidine derivatives are preferred in drug design for their conformational rigidity, while the target’s cyclopentene may offer unique reactivity in synthetic chemistry .

Actividad Biológica

2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine, also known as a cyclopentene-derived amine, presents a unique structure that may confer various biological activities. This article examines the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopentene ring, which is known for its reactivity and potential interactions with biological targets. The presence of an amine group suggests possible interactions with receptors or enzymes, making it a candidate for pharmacological studies.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially modulating receptor activity or enzyme function. The exact pathways are still under investigation but may include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Interaction : It could act as an inhibitor or activator of specific enzymes involved in metabolic processes.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. For instance, preliminary in vitro assays have indicated that it may possess:

- Antimicrobial Activity : Initial tests suggest effectiveness against certain bacterial strains.

- Cytotoxic Effects : Evaluations on cancer cell lines have shown potential cytotoxicity, indicating its use in cancer therapy.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of cyclopentene amines demonstrated that this compound exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a promising lead for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving human breast cancer cell lines (MCF-7), the compound showed an IC50 value of 15 µM. This indicates that the compound effectively inhibits cell proliferation and may be further developed as an anticancer agent.

Data Tables

| Activity Type | Target | IC50/MIC | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 32 µg/mL | |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 15 µM |

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of cyclopentene derivatives with amine precursors under controlled conditions to ensure high yield and purity. This compound has potential applications in:

- Pharmaceutical Development : As a building block for synthesizing more complex drug molecules.

- Chemical Industry : Used in the production of specialty chemicals owing to its unique structural properties.

Q & A

(Basic) What synthetic strategies are recommended for 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclopropanation of a cyclopentene precursor followed by amine group introduction . Key steps include:

- Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II)) or photochemical methods to form the strained cyclopropane ring.

- Amine functionalization : Alkylation of a primary amine precursor (e.g., 2-methylpropan-1-amine) under basic conditions (K₂CO₃ or NaOH) in solvents like dichloromethane or toluene .

- Optimization : Adjust reaction time, temperature (reflux vs. room temperature), and stoichiometric ratios. Monitor purity via GC-MS or HPLC to minimize byproducts .

(Advanced) How can stereochemical variations in this compound impact its biological activity, and what methods resolve enantiomer-specific effects?

Methodological Answer:

The compound’s chirality (if present) significantly affects receptor binding. Strategies include:

- Enantioselective synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries to isolate enantiomers .

- Characterization : Chiral HPLC or X-ray crystallography to confirm enantiopurity.

- Biological assays : Compare binding affinities (e.g., Ki values) of enantiomers at targets like serotonin or dopamine receptors using radioligand displacement assays .

(Basic) What analytical techniques are critical for characterizing this compound?

Methodological Answer:

(Advanced) How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions may arise from:

- Enantiomeric impurities : Validate enantiopurity using chiral separation techniques.

- Assay variability : Standardize receptor sources (e.g., cloned human receptors vs. animal tissue) and buffer conditions (pH, ionic strength).

- Data normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate activity metrics. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

(Basic) How does the cyclopentene moiety influence the compound’s physicochemical properties?

Methodological Answer:

The cyclopentene ring contributes to:

- Hydrophobicity : Increased logP value, enhancing blood-brain barrier permeability (relevant for CNS-targeted studies).

- Conformational rigidity : Restricts rotational freedom, potentially improving receptor selectivity.

- Chemical stability : Susceptibility to ring-opening under acidic conditions; storage in neutral buffers is recommended .

(Advanced) What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to receptors (e.g., 5-HT1A) using crystal structures (PDB ID: 7E2Z).

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with amine groups.

- QSAR modeling : Correlate substituent effects (e.g., cyclopentene vs. cyclohexene) with activity trends .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure.

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite.

- Waste disposal : Follow EPA guidelines for amine-containing organic waste .

(Advanced) How does this compound compare structurally and functionally to related cyclopropane-containing amines?

Methodological Answer:

(Basic) What solvents and reaction conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent pair : Ethanol (polar) and hexane (non-polar) for gradient recrystallization.

- Temperature : Slow cooling from 60°C to 4°C to maximize crystal formation.

- Yield improvement : Seed with pre-formed crystals and avoid supersaturation .

(Advanced) What in vitro models are suitable for studying the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.